3-(1H-Imidazol-2-yl)pyridin-4-amine 3-(1H-Imidazol-2-yl)pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17754455
InChI: InChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)
SMILES:
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol

3-(1H-Imidazol-2-yl)pyridin-4-amine

CAS No.:

Cat. No.: VC17754455

Molecular Formula: C8H8N4

Molecular Weight: 160.18 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Imidazol-2-yl)pyridin-4-amine -

Specification

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
IUPAC Name 3-(1H-imidazol-2-yl)pyridin-4-amine
Standard InChI InChI=1S/C8H8N4/c9-7-1-2-10-5-6(7)8-11-3-4-12-8/h1-5H,(H2,9,10)(H,11,12)
Standard InChI Key NOIKGQCVIQVFQW-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1N)C2=NC=CN2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Identification

3-(1H-Imidazol-2-yl)pyridin-4-amine (CAS# 1602196-34-8) has the molecular formula C₈H₈N₄ and a molecular weight of 160.18 g/mol . The compound consists of a pyridine ring substituted at the 3-position with an imidazole group and at the 4-position with an amine (-NH₂) group. Its planar geometry and conjugated π-system facilitate interactions with biological targets and metal ions, a feature shared with structurally related compounds such as 2-(1H-imidazol-2-yl)pyridine .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈N₄
Molecular Weight160.18 g/mol
Melting PointNot Available (N/A)
Boiling PointN/A
DensityN/A
SMILES Notationc1cncc(c1N)c2ncc[nH]2

The absence of reported melting and boiling points underscores the need for further experimental characterization.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

While no explicit synthesis protocol for 3-(1H-Imidazol-2-yl)pyridin-4-amine is documented in the provided sources, analogous compounds suggest viable routes. For example, derivatives of 2-(1H-imidazol-2-yl)pyridine are synthesized via condensation reactions between aminopyridines and carbonyl compounds . Adapting these methods, a plausible pathway for 3-(1H-Imidazol-2-yl)pyridin-4-amine could involve:

  • Condensation of 4-aminopyridine with glyoxal in the presence of ammonium acetate under reflux conditions.

  • Cyclization of N-(pyridin-4-yl)formamide using formamide and sulfuric acid as a catalyst.

These reactions typically proceed in polar solvents (e.g., ethanol or acetic acid) at elevated temperatures (80–120°C), yielding imidazole-pyridine hybrids. Purification via recrystallization or column chromatography would follow .

Industrial Production Considerations

Industrial synthesis might employ continuous flow reactors to enhance yield and reduce waste. Catalysts such as zeolites or metal-organic frameworks (MOFs) could optimize reaction kinetics, while solvent-free methodologies align with green chemistry principles. Scalability remains untested for this specific compound, necessitating process engineering studies.

Biological Activity and Mechanistic Insights

Antimicrobial and Antifungal Properties

Compounds bearing imidazole-pyridine scaffolds show broad-spectrum antimicrobial activity. The amine group’s ability to form hydrogen bonds with microbial enzymes (e.g., cytochrome P450) could potentiate these effects .

Applications in Materials Science

Coordination Chemistry

The imidazole and pyridine moieties serve as dual N-donor ligands, enabling stable complexes with transition metals (e.g., Fe²⁺, Cu²⁺). These complexes exhibit applications in:

  • Spin Crossover (SCO) Materials: Iron(II) complexes undergo reversible spin-state transitions under thermal or optical stimulation, useful in memory devices .

  • Catalysis: Copper complexes catalyze C–N bond-forming reactions, relevant to pharmaceutical synthesis .

The amine group in 3-(1H-Imidazol-2-yl)pyridin-4-amine could introduce additional binding sites, diversifying coordination modes.

Future Directions and Research Gaps

Priority Areas for Investigation

  • Synthetic Optimization: Developing high-yield, scalable routes for 3-(1H-Imidazol-2-yl)pyridin-4-amine.

  • Biological Profiling: In vitro and in vivo assays to evaluate anticancer, antimicrobial, and pharmacokinetic properties.

  • Materials Applications: Exploring its utility in MOFs, sensors, and photoluminescent materials.

Challenges

  • Stability: The amine group may confer sensitivity to oxidation, necessitating protective strategies during storage.

  • Toxicity: Preliminary toxicity screenings are critical to assess therapeutic potential.

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